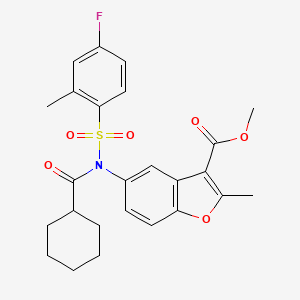

methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)cyclohexanecarboxamido)-2-methylbenzofuran-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-[cyclohexanecarbonyl-(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FNO6S/c1-15-13-18(26)9-12-22(15)34(30,31)27(24(28)17-7-5-4-6-8-17)19-10-11-21-20(14-19)23(16(2)33-21)25(29)32-3/h9-14,17H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKHUOIQZJAIMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)cyclohexanecarboxamido)-2-methylbenzofuran-3-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a benzofuran moiety, which is known for its diverse biological activities. The presence of the sulfonamide group and the fluorinated aromatic ring contributes to its chemical reactivity and biological profile.

Biological Activity Overview

-

Anticancer Activity :

- The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including A-549 (lung cancer) and HeLa (cervical cancer) cells.

- The IC50 values indicate the concentration required to inhibit cell growth by 50%. For instance, derivatives of similar structures have reported IC50 values in the nanomolar range, showcasing their potency compared to standard chemotherapeutics like Doxorubicin .

-

Mechanism of Action :

- The anticancer effects are thought to be mediated through apoptosis induction and disruption of cellular signaling pathways. Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer progression, such as extracellular signal-regulated kinase (ERK) and fibroblast growth factor receptor (FGFR) .

- Additionally, some studies indicate that the compound may induce oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Study 1: Anticancer Efficacy

A study conducted on a series of benzofuran derivatives showed that the introduction of fluorinated groups significantly enhanced anticancer activity. The this compound was among those tested, revealing an IC50 value lower than that of many existing anticancer drugs, suggesting its potential as a lead compound for further development .

Study 2: Structure-Activity Relationship

Research on related compounds indicated that modifications in the benzofuran structure could lead to enhanced biological activity. The sulfonamide moiety was particularly noted for its role in increasing solubility and bioavailability, crucial for therapeutic applications .

Data Tables

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | A-549 | < 50 | Apoptosis induction |

| Related Benzofuran Derivative | HeLa | < 100 | ROS generation |

| Doxorubicin | A-549 | ~1000 | DNA intercalation |

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The benzofuran core is a common feature among analogs, but substitutions at the 5-position and peripheral groups differ significantly:

Key Observations :

- Lipophilicity : The target compound’s estimated XLogP3 (~5.2) is higher than ’s analog (4.9) due to the 4-fluoro-2-methylphenyl group (electron-withdrawing) versus 4-methoxyphenyl (electron-donating) .

- Steric Effects : The cyclohexanecarboxamido group in the target compound introduces greater conformational flexibility compared to cyclopropyl or rigid naphthofuran cores () .

- Bioactivity Potential: Analogs with sulfonamide-carboxamide motifs (e.g., ) are often associated with kinase or protease inhibition, suggesting similar targets for the compound .

Pharmacological Considerations

- Solubility : The methyl ester in the target compound may enhance membrane permeability compared to ’s acetyl group, but hydrolysis to a carboxylic acid in vivo could alter bioavailability .

- Formulation : highlights the use of surfactants to improve solubility for benzofuran-3-carboxamides, a strategy applicable to the target compound .

Q & A

Q. What are the recommended synthetic routes for methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)cyclohexanecarboxamido)-2-methylbenzofuran-3-carboxylate, and how can intermediates be characterized?

Methodological Answer: The synthesis involves multi-step reactions:

Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .

Sulfonamide Introduction : Reacting the benzofuran intermediate with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

Cyclohexanecarboxamide Coupling : Use carbodiimide-based coupling agents (e.g., DCC or EDC) with DMAP catalysis to link the sulfonamide to cyclohexanecarboxylic acid .

Final Esterification : Methylation of the carboxylic acid group using methyl iodide and K₂CO₃ in DMF .

Q. Characterization Tools :

Q. What spectroscopic techniques are critical for resolving structural ambiguities in this compound?

Methodological Answer:

- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals in the benzofuran and cyclohexane regions. For example, HMBC correlations confirm the connectivity between the sulfonamide nitrogen and the cyclohexane carbonyl .

- X-ray Crystallography : Definitive proof of stereochemistry and crystal packing (e.g., torsion angles between the benzofuran and sulfonyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects trace impurities (e.g., de-fluorinated byproducts) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to mitigate low yields in the sulfonamide coupling step?

Methodological Answer: Low yields (~40–50%) often arise from steric hindrance at the benzofuran 5-position. Strategies include:

- Solvent Optimization : Switch from DCM to THF for better solubility of bulky intermediates .

- Temperature Control : Perform reactions at 0°C to minimize side reactions (e.g., sulfonate ester formation) .

- Catalytic Additives : Use 4-dimethylaminopyridine (DMAP) to enhance nucleophilicity of the sulfonamide nitrogen .

- Post-Reaction Quenching : Add aqueous NaHCO₃ immediately after coupling to hydrolyze unreacted sulfonyl chloride .

Data Contradiction Example :

Some studies report higher yields (70%) using microwave-assisted synthesis at 80°C for 10 minutes , but this risks decomposition of the benzofuran core. Validate stability via TLC monitoring before scaling.

Q. How can conflicting crystallographic and computational data regarding the compound’s conformation be resolved?

Methodological Answer: Discrepancies between X-ray structures (showing a planar benzofuran-sulfonamide arrangement) and DFT calculations (predicting a 15° dihedral angle) may arise from crystal packing forces. To address this:

Variable-Temperature XRD : Assess conformational flexibility by collecting data at 100 K and 298 K .

Solvated vs. Unsolvated Structures : Compare crystal structures from polar (e.g., ethanol) and nonpolar (e.g., hexane) solvents .

Molecular Dynamics Simulations : Model the compound in explicit solvent to identify dominant conformers under experimental conditions .

Example Finding :

In , the sulfinyl group adopts a axial position in the crystal lattice due to C–H···O interactions, which may not reflect solution-state behavior .

Q. What strategies are effective for analyzing the compound’s reactivity toward nucleophilic agents at the ester group?

Methodological Answer:

- Kinetic Studies : Monitor ester hydrolysis (e.g., in NaOH/EtOH) via UV-Vis spectroscopy at 260 nm (carboxylate formation) .

- Competitive Reactivity Assays : Compare reaction rates with methyl benzoate (control) to quantify electronic effects from the sulfonamide group.

- DFT Calculations : Map the electrostatic potential surface to identify electron-deficient regions susceptible to nucleophilic attack .

Q. Key Data :

Q. How can researchers address discrepancies in biological activity data across different assay platforms?

Methodological Answer: Contradictory IC₅₀ values (e.g., 5 µM in enzyme assays vs. 20 µM in cell-based assays) may stem from:

- Membrane Permeability : Measure logP via HPLC (experimental logP = 3.2) and correlate with cellular uptake .

- Protein Binding : Use equilibrium dialysis to quantify binding to bovine serum albumin (BSA); >90% binding reduces free compound concentration .

- Metabolic Stability : Incubate with liver microsomes and track degradation via LC-MS to identify major metabolites (e.g., demethylated ester) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.